molecular formula C9H11ClFN B1344995 3-Fluoro-3-phenylazetidine hydrochloride CAS No. 1126650-56-3

3-Fluoro-3-phenylazetidine hydrochloride

Cat. No.: B1344995
CAS No.: 1126650-56-3
M. Wt: 187.64 g/mol
InChI Key: IPIWGIZBRPGHKT-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylazetidine hydrochloride is a chemical compound with the molecular formula C9H10FN·HCl and a molecular weight of 187.64 g/mol It is a fluorinated azetidine derivative, characterized by the presence of a fluorine atom and a phenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-phenylazetidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a β-amino alcohol, in the presence of a fluorinating agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-phenylazetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylazetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenyl group can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-phenylazetidine hydrochloride
  • 3-Bromo-3-phenylazetidine hydrochloride
  • 3-Iodo-3-phenylazetidine hydrochloride

Uniqueness

3-Fluoro-3-phenylazetidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

3-fluoro-3-phenylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIWGIZBRPGHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126650-56-3
Record name 3-fluoro-3-phenylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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